N-(1,3-BENZOTHIAZOL-2-YL)-4-(2,4-DIMETHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE
Description
N-(1,3-BENZOTHIAZOL-2-YL)-4-(2,4-DIMETHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of quinoline derivatives
Properties
Molecular Formula |
C26H25N3O4S |
|---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-(2,4-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C26H25N3O4S/c1-14-22(25(31)29-26-28-17-7-4-5-10-21(17)34-26)23(24-18(27-14)8-6-9-19(24)30)16-12-11-15(32-2)13-20(16)33-3/h4-5,7,10-13,23,27H,6,8-9H2,1-3H3,(H,28,29,31) |
InChI Key |
FKDPKLCPJUMEJY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C=C(C=C3)OC)OC)C(=O)NC4=NC5=CC=CC=C5S4 |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C=C(C=C3)OC)OC)C(=O)NC4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-4-(2,4-DIMETHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the benzothiazole moiety: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Construction of the quinoline core: This step might involve the Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene.
Introduction of the carboxamide group: This can be done through amidation reactions using carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This might involve the use of high-throughput screening techniques, advanced catalysts, and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the quinoline core.
Reduction: Reduction reactions might target the carbonyl group in the quinoline ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound might be investigated for similar activities.
Medicine
In medicine, such compounds are often explored for their potential as therapeutic agents. They might act as enzyme inhibitors, receptor antagonists, or other bioactive molecules.
Industry
Industrially, these compounds can be used in the development of new materials, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of N-(1,3-BENZOTHIAZOL-2-YL)-4-(2,4-DIMETHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE would depend on its specific biological target. Generally, such compounds might interact with proteins, nucleic acids, or cell membranes, leading to various biological effects. The molecular targets could include enzymes, receptors, or ion channels, and the pathways involved might be related to signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as chloroquine, quinine.
Benzothiazole derivatives: Such as riluzole, pramipexole.
Uniqueness
The uniqueness of N-(1,3-BENZOTHIAZOL-2-YL)-4-(2,4-DIMETHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE lies in its specific combination of functional groups and structural features, which might confer unique biological activities or chemical reactivity compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
